Ranbezolid hydrochloride
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Overview
Description
Ranbezolid chloride is a synthetic organic compound belonging to the oxazolidinone class of antibacterials. It is known for its potent activity against a broad spectrum of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Ranbezolid chloride competitively inhibits monoamine oxidase-A (MAO-A), making it a valuable agent in the treatment of bacterial infections .
Preparation Methods
. The synthetic route typically includes the following steps:
Formation of the oxazolidinone ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitrofuran moiety: This step involves the attachment of the nitrofuran group to the piperazinyl ring.
Final assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions.
Industrial production methods for ranbezolid chloride are designed to optimize yield and purity while minimizing environmental impact. These methods often involve large-scale synthesis using automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Ranbezolid chloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of reactive intermediates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Ranbezolid chloride can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ranbezolid chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of oxazolidinone antibacterials.
Industry: Ranbezolid chloride is used in the development of new antibacterial agents and in the formulation of pharmaceutical products.
Mechanism of Action
Ranbezolid chloride exerts its antibacterial effects by inhibiting protein biosynthesis in bacteria. It specifically targets the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival . The compound also inhibits cell wall and lipid synthesis in certain bacterial strains, leading to cell death . Molecular modeling studies have shown that ranbezolid chloride interacts with the active site of ribosomes, forming hydrogen bonds and van der Waals interactions that enhance its binding affinity .
Comparison with Similar Compounds
Ranbezolid chloride is similar to other oxazolidinone antibacterials, such as linezolid and eperzolid. it has unique features that set it apart:
Ranbezolid chloride: Contains a nitrofuran moiety that enhances its antibacterial activity and binding affinity to ribosomes.
Linezolid: Another oxazolidinone antibacterial, but with a different chemical structure and slightly lower binding affinity.
These differences highlight the uniqueness of ranbezolid chloride and its potential advantages in treating bacterial infections.
Properties
Molecular Formula |
C21H25ClFN5O6 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24FN5O6.ClH/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31;/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28);1H/t17-;/m0./s1 |
InChI Key |
XYGNKPXLGBABKJ-LMOVPXPDSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
Synonyms |
anbezolid RBX 7644 RBX-7644 RBX7644 |
Origin of Product |
United States |
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